4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
Description
4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is a substituted pyrazole derivative characterized by a bromine atom at position 4, an amine group at position 3, and a (1-methylcyclopentyl)methyl substituent at position 1. The bulky (1-methylcyclopentyl)methyl group introduces steric hindrance, which may influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
4-bromo-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3/c1-10(4-2-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13) |
InChI Key |
ABZNSBGGWPSUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of a pyrazole core with appropriate substituents
- Selective bromination at the 4-position of the pyrazole
- Introduction of the (1-methylcyclopentyl)methyl substituent at the N1 position
Given the complexity of the molecule, the synthesis is often modular, starting from simpler pyrazole derivatives and building up to the target compound.
Stepwise Preparation of the Pyrazole Core with Bromination
A closely related synthetic route for a structurally similar compound, 5-bromo-1-methyl-1H-pyrazol-3-amine , provides a robust framework applicable to the preparation of 4-bromo-1-substituted pyrazol-3-amines. This method avoids hazardous reagents and harsh conditions, making it suitable for scale-up and safer laboratory practice.
| Step | Reaction Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate, methylhydrazine | Room temperature, solvent medium | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination of pyrazole ester | Tribromooxyphosphorus | Controlled bromination at aromatic heterocycle | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 3 | Hydrolysis of ester to acid | Sodium hydroxide in alcoholic solution | Room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation via substitution | Azido dimethyl phosphate, tert-butyl alcohol, DMF | Heating to ~100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection/hydrolysis to amine | Trifluoroacetic acid in dichloromethane | Room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This sequence highlights a clean, efficient route that avoids highly toxic reagents such as cyanogen bromide or n-butyl lithium, which are traditionally used but pose severe safety and environmental concerns.
Detailed Research Findings and Notes
- The synthetic route from diethyl butynedioate and methylhydrazine provides a simple, scalable, and safe method for constructing brominated pyrazol-3-amines, which can be adapted for the target compound.
- The use of tribromooxyphosphorus as a brominating agent ensures selective bromination at the pyrazole 4-position without overbromination or side reactions.
- Carbamate protection and subsequent deprotection steps allow for stable intermediates and efficient purification.
- Avoidance of highly toxic reagents like cyanogen bromide and n-butyl lithium improves environmental and operational safety, a crucial factor in pharmaceutical manufacturing.
- The N1-substitution with bulky cyclopentylmethyl groups likely requires optimized alkylation conditions, possibly involving transition-metal catalysis to improve yields and selectivity.
- Patent literature indicates that derivatives of this compound class have been synthesized and characterized for receptor modulation, implying that synthetic methods have been validated at least at laboratory scale.
Summary Table of Preparation Steps for 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
| Synthetic Stage | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| Pyrazole core formation | Condensation | Diethyl butynedioate + methylhydrazine | Forms pyrazole ester intermediate |
| Bromination | Electrophilic substitution | Tribromooxyphosphorus | Selective 4-position bromination |
| Ester hydrolysis | Base hydrolysis | NaOH in alcohol | Converts ester to carboxylic acid |
| Carbamate formation | Substitution | Azido dimethyl phosphate + tert-butyl alcohol | Protects amine group |
| Deprotection | Acid hydrolysis | Trifluoroacetic acid | Yields bromopyrazol-3-amine |
| N1-Alkylation | N-alkylation / transition-metal catalysis | (1-methylcyclopentyl)methyl halide or equivalent | Introduces bulky substituent at N1 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, products such as azides, nitriles, and thiols can be formed.
Oxidation products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 1 of the pyrazole ring significantly impacts molecular weight, polarity, and steric effects. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C10H16BrN3.
Key Observations:
- Steric Effects : The (1-methylcyclopentyl)methyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methyl or planar aromatic groups (e.g., phenyl) . This may reduce crystallization propensity but improve binding specificity in biological targets.
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl (in 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine) lower the pKa of the amine group, altering reactivity in nucleophilic substitution reactions .
Reactivity Differences :
- The bromine in 4-Bromo-1-methyl-1H-pyrazol-3-amine () is more accessible for substitution due to minimal steric hindrance, whereas the target compound’s bromine may exhibit slower kinetics due to neighboring bulk .
Biological Activity
4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (CAS Number: 1700391-96-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a bromine atom and a cyclopentyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 244.16 g/mol
- Chemical Structure :
Chemical Structure
Research indicates that compounds with similar pyrazole structures often exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Pyrazole derivatives can act as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can influence conditions like depression and Parkinson's disease .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, potentially protecting cells from oxidative stress and related diseases.
1. Neuroprotective Effects
A study highlighted the neuroprotective role of similar compounds against neurotoxic agents like MPTP in animal models. The administration of MAO inhibitors demonstrated a reduction in dopamine depletion, suggesting potential applications in treating neurodegenerative diseases .
2. Anticancer Properties
Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with structural similarities have been reported to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in cancer cell survival .
Case Study 1: MAO Inhibition
In a study investigating the effects of various MAO inhibitors, compounds structurally related to this compound exhibited significant inhibition of MAO-B activity. This inhibition was associated with increased levels of biogenic amines like phenylethylamine (PEA) in the brain, indicating potential for treating mood disorders .
Case Study 2: Antioxidant Activity
Research conducted on pyrazole derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant capacity was measured using various assays, showing that these compounds could reduce oxidative stress markers in vitro .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
